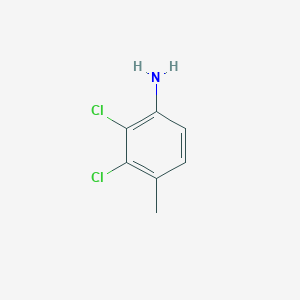![molecular formula C16H21N5O4 B2929457 3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396810-33-5](/img/structure/B2929457.png)
3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
A study by Fülöp, Szakonyi, Bernáth, and Sohár (1997) focused on the synthesis of unsubstituted and benzyl-substituted derivatives of cyclopenta[d]pyrimidine-2,4-diones. This research highlights the reactivity of such compounds, demonstrating the potential for synthesizing complex heterocyclic structures with medicinal chemistry applications (Fülöp et al., 1997).
Antibacterial and Antifungal Activities
Aksinenko et al. (2016) synthesized a series of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, evaluating their antibacterial and antifungal activities. This study suggests the potential of these compounds in developing new antimicrobial agents (Aksinenko et al., 2016).
Cyclization Reactions and Pyrrole Synthesis
Research by Klappa, Rich, and McNeill (2002) involved the synthesis of pyrroles from the condensation of 1,3-diones, which includes compounds similar to 3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This demonstrates the relevance of such compounds in creating pyrrole-based structures, important in various chemical synthesis applications (Klappa et al., 2002).
Supramolecular Chemistry and Ligand Synthesis
Fonari et al. (2004) synthesized novel pyrimidine derivatives for use as ligands in co-crystallization with crown ethers, forming hydrogen-bonded supramolecular assemblies. This research underscores the utility of such compounds in the field of supramolecular chemistry, with potential applications in material science and molecular recognition (Fonari et al., 2004).
Antioxidant Activity
Kononevich et al. (2014) synthesized new 7-thio derivatives of cyclopenta[d]pyrimidine-2,4-diones, including variants structurally related to the compound . They tested these compounds for antioxidant activity, indicating the potential of these derivatives in oxidative stress-related research (Kononevich et al., 2014).
Cytotoxic Activity Screening
Mieczkowski et al. (2016) presented an approach to synthesizing oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds, which are structurally related to the compound . They tested the synthesized products for cytotoxic effects on various cancer cell lines, demonstrating the relevance of these compounds in cancer research (Mieczkowski et al., 2016).
Anti-Human Cytomegalovirus Activity
Revankar et al. (1998) synthesized acyclonucleosides and acyclonucleotides derived from a guanine analogue structurally related to the compound of interest. These were tested for anti-human cytomegalovirus activity, showing potential for antiviral drug development (Revankar et al., 1998).
Propriétés
IUPAC Name |
6-cyclopentyl-2-(1,4-dioxan-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c22-14-12-8-18-15(17-7-11-9-24-5-6-25-11)19-13(12)20-16(23)21(14)10-3-1-2-4-10/h8,10-11H,1-7,9H2,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGZJHOZUXXPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)
![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)
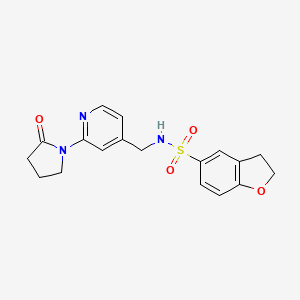
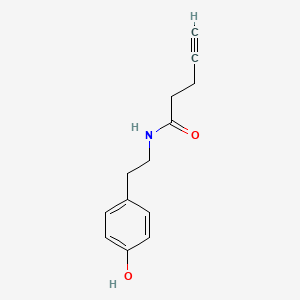
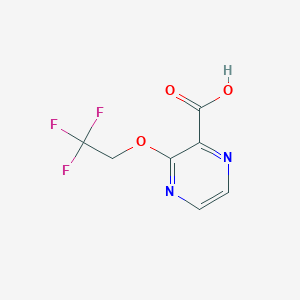
![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2929384.png)
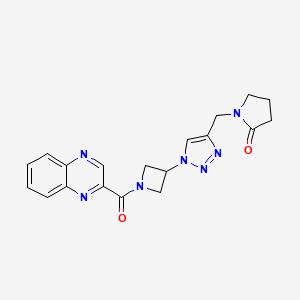
![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)
![2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B2929388.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)
![N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2929394.png)
![6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2929395.png)
